Cas no 1420864-25-0 (Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate)

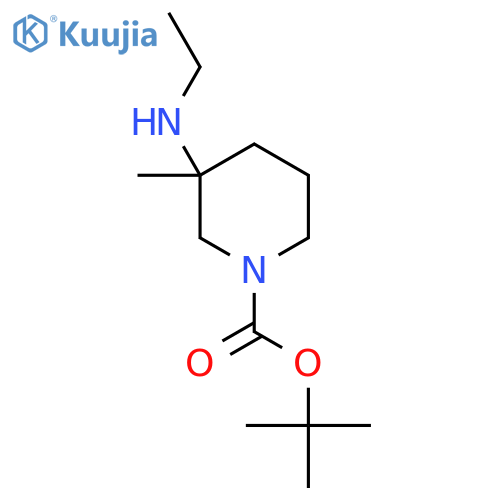

1420864-25-0 structure

商品名:Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate

CAS番号:1420864-25-0

MF:C13H26N2O2

メガワット:242.357743740082

CID:2091906

Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate

- AM99034

- 1-Boc-3-(Ethylamino)-3-methylpiperidine

- Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate

-

- インチ: 1S/C13H26N2O2/c1-6-14-13(5)8-7-9-15(10-13)11(16)17-12(2,3)4/h14H,6-10H2,1-5H3

- InChIKey: XIJOIAYXSDNCDG-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCCC(C)(C1)NCC)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 273

- トポロジー分子極性表面積: 41.6

Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM301255-1g |

tert-butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate |

1420864-25-0 | 95% | 1g |

$780 | 2021-08-18 | |

| Chemenu | CM301255-1g |

tert-butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate |

1420864-25-0 | 95%+ | 1g |

$780 | 2022-09-29 |

Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

1420864-25-0 (Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate) 関連製品

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量